molecular formula C11H17NO2 B2719475 3-Aminoadamantane-1-carboxylic acid CAS No. 6240-10-4

3-Aminoadamantane-1-carboxylic acid

Cat. No. B2719475
Key on ui cas rn: 6240-10-4
M. Wt: 195.262
InChI Key: ZBPOKYGSYKBAAW-YDRMRZIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04273704

Procedure details

To a solution of 5.98 g of 3-amino-1-adamantanecarboxylic acid in 40 ml of dry tetrahydrofuran stirred under a nitrogen atmosphere is added 6.5 ml of boron trifluoride etherate. Stirring is continued as 35 ml of a 1 M solution of borane in tetrahydrofuran is added at a rate which maintains reflux. The reaction mixture is refluxed for 4.5 hours then cooled and 20 ml of a 4 N solution of sodium hydroxide is added dropwise. The upper phase, which contains the tetrahydrofuran and the borate ester of the product, is separated. The tetrahydrofuran is removed under reduced pressure, and the residue is heated with 40 ml of a 4 N sodium hydroxide solution for 24 hours at 100° C. The solution is extracted three times with 200 ml of chloroform. The combined chloroform extracts are dried over potassium carbonate and the solvent is removed under reduced pressure. The residue is stirred with diethyl ether to give a crystalline product, 3-amino-1-adamantanemethanol which is represented by the following structure ##STR69##
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([C:12](O)=[O:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.B(F)(F)F.CCOCC.B.[OH-].[Na+]>O1CCCC1>[NH2:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH2:12][OH:13])([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.98 g
Type
reactant
Smiles
NC12CC3(CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at a rate which
TEMPERATURE
Type
TEMPERATURE
Details
maintains reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
the borate ester of the product, is separated
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted three times with 200 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts are dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
STIRRING
Type
STIRRING
Details
The residue is stirred with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC12CC3(CC(CC(C1)C3)C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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